2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring . This compound is part of a class of compounds that have been found to have significant pharmacological significance . The 1,2,4-triazole ring is a common feature in many pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of the 1,2,4-triazole ring allows these compounds to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. The 1,2,4-triazole ring can participate in various chemical reactions, and its reactivity can be influenced by the other functional groups present in the molecule .Scientific Research Applications
Synthesis and Pharmacological Potential
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, as part of the broader class of 1,2,4-triazol derivatives, exhibits significant synthetic and pharmacological potential. The synthesis of new derivatives in this category often targets the creation of more effective and less toxic pharmaceuticals. Derivatives have been synthesized through various methods, including alkylation and condensation processes, to explore their physical, chemical, and biological properties. Notably, these compounds have demonstrated promising anti-exudative properties in pharmacological studies, with some derivatives surpassing the efficacy of reference drugs in animal models (Chalenko et al., 2019).
Antimicrobial Studies
Research into sulfanilamide derivatives, which share structural similarities with the compound , has provided insights into their antimicrobial properties. These studies have involved synthesis, characterization, and evaluation against various bacterial and fungal strains. Despite the variable outcomes, such investigations contribute to understanding the antimicrobial potential of related compounds and guide the development of new therapeutic agents (Lahtinen et al., 2014).
Antitumor Activity
The exploration of 1,2,4-triazol derivatives for antitumor applications has yielded encouraging results. Various derivatives have been synthesized and tested in vitro against a wide array of human tumor cell lines, demonstrating considerable anticancer activity. This research underscores the therapeutic promise of such compounds in oncology, offering potential pathways for developing new cancer treatments (Yurttaş et al., 2015).
Antiviral and Virucidal Research
The antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been investigated, revealing their potential to inhibit viral replication in certain viruses. Such studies are pivotal for identifying new compounds that can be developed into effective antiviral drugs, especially in the face of emerging viral threats (Wujec et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Mode of Action
1,2,4-triazoles are known to possess enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that 1,2,4-triazoles generally have good bioavailability .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Future Directions
The 1,2,4-triazole-containing compounds have attracted significant attention due to their widespread potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-13(19)9-14(8-12)21-16(25)10-26-17-23-22-15(24(17)20)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBFNSDGSJVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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